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An In-Depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbonitrile: Properties,

Synthesis, and Applications

Abstract
The 5-oxopyrrolidine (also known as the pyroglutamate or γ-lactam) scaffold is a privileged

structure in medicinal chemistry, forming the core of numerous biologically active compounds.

Its rigid, five-membered ring system provides a valuable template for orienting functional

groups in three-dimensional space, facilitating interactions with biological targets. This technical

guide focuses on a specific, functionalized derivative, 1-Methyl-5-oxopyrrolidine-3-
carbonitrile. We will provide an in-depth analysis of its chemical properties, propose robust

synthetic strategies, explore its reactivity and potential for chemical derivatization, and discuss

its prospective applications in research and drug development. This document is intended for

researchers, chemists, and drug development professionals seeking to leverage this versatile

chemical intermediate.

The 5-Oxopyrrolidine Scaffold: A Cornerstone in
Chemical Science
Significance in Medicinal Chemistry
The pyrrolidinone ring is a common motif in both natural products and synthetic

pharmaceuticals. The parent compound, 2-pyrrolidinone, and its N-methylated analog, N-
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Methyl-2-pyrrolidone (NMP), are widely recognized as highly stable, polar aprotic solvents.[1][2]

[3][4] However, the true value of the scaffold lies in its functionalization. Derivatives of 5-

oxopyrrolidine have demonstrated a wide array of biological activities, including antibacterial,

anticancer, and anti-inflammatory properties.[5][6][7][8] This broad utility stems from the

lactam's ability to act as a hydrogen bond acceptor and its conformational rigidity, which helps

to minimize the entropic penalty of binding to a protein target.

Focus on 1-Methyl-5-oxopyrrolidine-3-carbonitrile
1-Methyl-5-oxopyrrolidine-3-carbonitrile (CAS 172261-37-9) is a particularly valuable, albeit

less-studied, derivative.[9] The introduction of a nitrile group at the C3 position provides a

versatile chemical handle for a multitude of transformations. This nitrile moiety can be

converted into amines, carboxylic acids, amides, or complex heterocyclic systems, making the

parent molecule a powerful building block for combinatorial chemistry and targeted synthesis

campaigns. The N-methyl group blocks the lactam nitrogen from participating in hydrogen

bonding as a donor, which can be crucial for modulating solubility, membrane permeability, and

metabolic stability in drug candidates.

Physicochemical and Spectroscopic Properties
Core Structure and Nomenclature
The core structure consists of a five-membered lactam ring (pyrrolidinone) with a methyl group

on the nitrogen atom (position 1), a ketone (oxo group) at position 5, and a nitrile (carbonitrile)

group at position 3.

Caption: Structure of 1-Methyl-5-oxopyrrolidine-3-carbonitrile.

Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its

properties can be reliably predicted based on its structure and comparison to analogous

compounds like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[10][11]
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Property Predicted Value Source/Analogy

Molecular Formula C₆H₈N₂O -

Molecular Weight 124.14 g/mol -

CAS Number 172261-37-9 [9]

XLogP3 -0.6 to -0.2
Predicted (Analogy to

C₆H₉NO₃[10])

Boiling Point >250 °C (est.) Predicted

Hydrogen Bond Donors 0 -

Hydrogen Bond Acceptors 3 (O, N of nitrile, N of lactam) -

Predicted Spectroscopic Profile
The structural identification of this compound relies on a combination of standard spectroscopic

techniques. The following predictions are based on established principles of organic

spectroscopy.[12]

¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

δ ~3.8-4.0 ppm (1H, m): The proton at the C3 position, coupled to the adjacent C2 and C4

methylene protons.

δ ~3.4-3.6 ppm (2H, m): The C4 methylene protons.

δ ~2.8-3.0 ppm (2H, m): The C2 methylene protons.

δ ~2.9 ppm (3H, s): The singlet corresponding to the N-methyl protons.

Causality: The electron-withdrawing nature of the adjacent nitrile and carbonyl groups will

shift the C3 proton downfield. The N-methyl group appears as a sharp singlet as it has no

adjacent protons with which to couple.

¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):
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δ ~175 ppm: The carbonyl carbon (C5) of the lactam.

δ ~118 ppm: The nitrile carbon (C≡N).

δ ~50-55 ppm: The C4 methylene carbon.

δ ~45-50 ppm: The C2 methylene carbon.

δ ~30-35 ppm: The N-methyl carbon.

δ ~25-30 ppm: The C3 methine carbon.

Causality: The carbonyl carbon is highly deshielded and appears furthest downfield. The

nitrile carbon is also characteristically downfield but less so than the carbonyl.

IR Spectroscopy (ATR):

ν ~2250 cm⁻¹ (medium, sharp): Characteristic C≡N stretching vibration.

ν ~1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the five-membered lactam.

ν ~2900-3000 cm⁻¹ (medium): C-H stretching vibrations.

Causality: The position of the lactam carbonyl stretch is typical for a five-membered ring.

The nitrile stretch is a highly diagnostic, sharp peak in a relatively clean region of the

spectrum.[12]

Mass Spectrometry (EI-MS):

m/z 124 (M⁺): The molecular ion peak.

Predicted Fragments: Fragmentation would likely involve the loss of the nitrile group (-26),

the N-methyl group (-15), or cleavage of the pyrrolidinone ring.

Synthesis Strategies
The synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonitrile is not widely documented, but a

robust and logical pathway can be designed based on established synthetic methodologies for

related γ-lactam systems.[13][14]
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Retrosynthetic Analysis
A logical retrosynthetic approach involves a Michael addition, a powerful C-C bond-forming

reaction. The target molecule can be disconnected back to a simple α,β-unsaturated ester and

a source of the N-methylamine and nitrile functionalities.

1-Methyl-5-oxopyrrolidine-3-carbonitrile Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Nitrile formation
(e.g., from ester via amide) Dimethyl itaconate

(α,β-unsaturated ester)

Intramolecular
cyclization N-methyl cyanoacetamide

MethylamineAmidation

Cyanoacetic acid derivative

Michael Addition

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol: A Michael
Addition/Cyclization Approach
This protocol provides a step-by-step methodology for a plausible synthesis. The choice of

reagents and conditions is based on achieving high efficiency and selectivity.

Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (250 mL).

Reagent Addition: Add dimethyl itaconate (1 equiv.) to the methanol. Begin stirring.

Methylamine Addition: Slowly add a solution of methylamine (1.1 equiv., 40% in water or 2M

in THF) dropwise to the flask at 0 °C.

Causality: The initial reaction is a Michael addition of methylamine to the itaconate. Adding

the amine slowly at a reduced temperature controls the exothermicity of the reaction.

Reaction and Cyclization: Allow the reaction to warm to room temperature and then heat to

reflux for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.
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Causality: Heating promotes the intramolecular cyclization (amidation) of the Michael

adduct, where the secondary amine attacks one of the ester groups to form the stable five-

membered lactam ring, eliminating methanol.

Workup: Cool the reaction mixture and remove the methanol under reduced pressure.

Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be

purified by column chromatography or distillation.

Step 2: Conversion of the Ester to 1-Methyl-5-oxopyrrolidine-3-carbonitrile

This conversion typically proceeds through a primary amide intermediate.

Amidation: The purified methyl ester from Step 1 is treated with aqueous ammonia under

pressure or by bubbling ammonia gas through a solution in methanol. This converts the ester

to 1-methyl-5-oxopyrrolidine-3-carboxamide.

Dehydration: The resulting primary amide is then dehydrated to the nitrile.

Reagents: Common dehydrating agents include phosphorus oxychloride (POCl₃),

trifluoroacetic anhydride (TFAA), or Burgess reagent.

Protocol (using POCl₃): To a solution of the amide (1 equiv.) in an inert solvent like

dichloromethane or pyridine at 0 °C, add phosphorus oxychloride (1.2 equiv.) dropwise.

Allow the reaction to stir at room temperature until completion (monitored by TLC).

Workup: Carefully quench the reaction by pouring it over ice water and neutralizing with a

base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and

purify by chromatography to yield the final product, 1-Methyl-5-oxopyrrolidine-3-
carbonitrile.

Trustworthiness: This two-step ester-to-nitrile conversion is a standard, reliable

transformation in organic synthesis. Each step can be monitored for completion, ensuring

a self-validating workflow.

Chemical Reactivity and Derivatization
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The true utility of this molecule is its potential as a scaffold. The nitrile group is a linchpin for

introducing diverse functionalities.

Reactivity of the Nitrile Group
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic

acid (1-methyl-5-oxopyrrolidine-3-carboxylic acid)[10] or, under milder conditions, the primary

amide.

Reduction: The nitrile can be reduced to a primary amine (1-methyl-5-oxopyrrolidin-3-

yl)methanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic

hydrogenation. This introduces a basic center and a key linker for further functionalization.

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form

ketones after hydrolytic workup.

Derivatization Workflow
The following workflow illustrates how the core scaffold can be elaborated into a library of

compounds for screening in drug discovery programs.

1-Methyl-5-oxopyrrolidine-3-carbonitrile

Carboxylic Acid Derivative

Hydrolysis
(H⁺ or OH⁻)

Primary Amine Derivative

Reduction
(LiAlH₄ or H₂/cat.)

Tetrazole Derivative

Cycloaddition
(NaN₃)

Amide Library

Amide Coupling

Ester Library

Esterification

Substituted Amines

Reductive Amination,
Acylation, etc.
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Caption: Derivatization pathways from the core scaffold.

Applications in Research and Drug Development
Role as a Versatile Chemical Intermediate
As demonstrated, the primary application of 1-Methyl-5-oxopyrrolidine-3-carbonitrile is as a

versatile intermediate. Its straightforward synthesis and reactive handle allow for the efficient

construction of more complex molecules. It serves as a rigid scaffold to which various

pharmacophores can be attached.

Potential Biological Activity
While data on the target molecule is limited, the broader class of 5-oxopyrrolidine derivatives

has shown significant potential. Studies have documented potent antibacterial activity in

derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with some compounds

showing efficacy against drug-resistant strains of S. aureus and E. coli.[5][7] Other research

has explored these scaffolds for developing novel anticancer agents.[8] The nitrile group itself

or its derivatives (amines, tetrazoles) can participate in crucial binding interactions with protein

targets, suggesting that libraries derived from this core could yield potent therapeutic

candidates.

Safety, Handling, and Storage
Hazard Identification
No specific safety data sheet (SDS) is widely available for 1-Methyl-5-oxopyrrolidine-3-
carbonitrile. However, based on its functional groups and related compounds, the following

hazards should be assumed:[15][16][17][18]

Harmful if swallowed, inhaled, or in contact with skin. Organic nitriles can be toxic.

Causes skin and serious eye irritation.

May cause respiratory irritation.

Recommended Handling Procedures
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Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.

[16]

Personal Protective Equipment (PPE):

Wear protective gloves (e.g., nitrile rubber), ensuring proper glove removal technique.[18]

Wear chemical safety goggles or a face shield.[16]

Wear a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, mist, or

gas. Keep away from heat, sparks, and open flames.[15][18]

Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

Keep locked up and away from incompatible materials such as strong oxidizing agents and

strong acids.[15]

Conclusion and Future Outlook
1-Methyl-5-oxopyrrolidine-3-carbonitrile represents a high-potential building block for

chemical synthesis and drug discovery. While not as extensively characterized as some

commodity chemicals, its structure combines the metabolic stability and favorable scaffold

properties of the N-methylated lactam with the synthetic versatility of the nitrile group. The

proposed synthetic routes are robust and based on well-understood organic reactions. Future

research should focus on the experimental validation of its physicochemical properties,

optimization of its synthesis, and the exploration of its derivatives in biological screening

campaigns. For medicinal chemists, this molecule offers a reliable starting point for the

development of novel therapeutics targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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